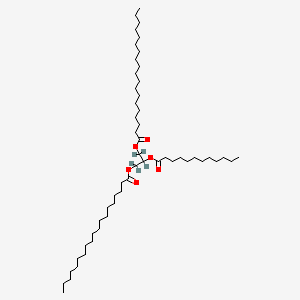
1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous processes: Depending on the scale of production.
Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of peroxides or other oxidized products.
Reduction: Reducing agents can convert it back to glycerol and fatty acids.
Substitution: Reactions where one of the fatty acid chains is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acyl chlorides or anhydrides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.
Wirkmechanismus
The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:
Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.
Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.
1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.
1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.
Uniqueness
The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.
Eigenschaften
Molekularformel |
C53H102O6 |
|---|---|
Molekulargewicht |
840.4 g/mol |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI-Schlüssel |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
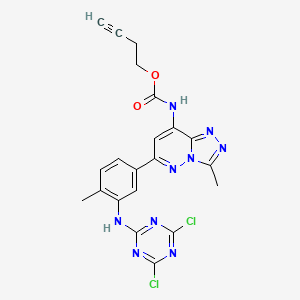
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
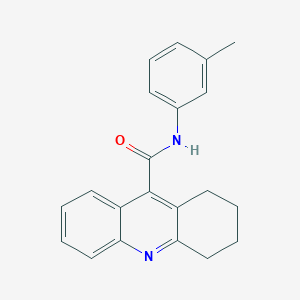
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)

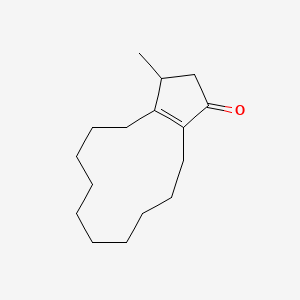

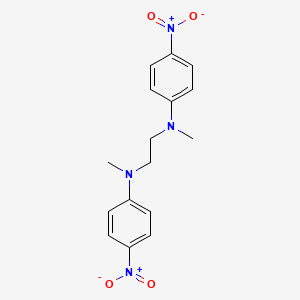
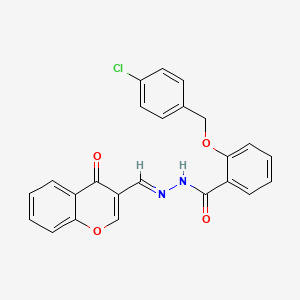


![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
